Z-Ala-gln-OH

Enzymatic Peptide Synthesis Biocatalysis Process Development

Unprotected glutamine degrades rapidly in culture, generating toxic ammonia and reducing yields. Z-Ala-gln-OH (C16H21N3O6, 351.35 g/mol) offers a stabilized, protected dipeptide for precise applications. - Sustained-release glutamine source: >60% reduction in ammonia, 1.7x mAb yield in CHO cells. - Enzymatic specificity: acyl donor for penicillin acylase and mTG; zero activity with unprotected analogs. - Orthogonal deprotection: Z group removed by mild hydrogenolysis or penicillin acylase, stable to Boc/Fmoc conditions.

Molecular Formula C16H21N3O6
Molecular Weight 351.359
CAS No. 21467-17-4
Cat. No. B2798773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-gln-OH
CAS21467-17-4
Molecular FormulaC16H21N3O6
Molecular Weight351.359
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23)/t10-,12-/m0/s1
InChIKeyHJZNKZNHXJQTEU-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ala-gln-OH Properties and Classification


Z-Ala-gln-OH (N-[(Benzyloxy)Carbonyl]-L-Alanyl-L-Glutamine) is a synthetic N-protected dipeptide composed of L-alanine and L-glutamine with a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino terminus [1]. This protection strategy confers unique chemical and enzymatic properties distinct from unprotected dipeptides such as L-alanyl-L-glutamine (Ala-Gln) or free L-glutamine (Gln). The compound appears as a white to off-white crystalline powder with a molecular formula C16H21N3O6 and molecular weight 351.35 g/mol [2]. It is primarily utilized as a protected dipeptide building block in solution-phase peptide synthesis and as a stabilized precursor for enzymatic transformations .

Why Z-Ala-gln-OH Is Irreplaceable


Direct substitution of Z-Ala-gln-OH with unprotected L-alanyl-L-glutamine (Ala-Gln) or free L-glutamine (Gln) is not functionally equivalent and often leads to experimental failure or process inefficiency. Free Gln suffers from poor aqueous stability, decomposing rapidly via cyclization to toxic pyroglutamate and ammonia under standard cell culture or sterilization conditions [1]. Unprotected Ala-Gln, while more stable than free Gln, remains susceptible to rapid hydrolysis by ubiquitous peptidases in biological systems, leading to premature glutamine release and loss of the desired sustained-release profile . In enzymatic synthesis applications, Z-Ala-gln-OH serves as a specific acyl donor for penicillin acylases and transglutaminases; unprotected analogs lack the requisite benzyloxycarbonyl recognition motif and exhibit negligible or zero substrate activity [2][3]. Furthermore, in peptide synthesis workflows, the Z protecting group provides orthogonal deprotection compatibility under mild hydrogenolytic conditions, whereas unprotected dipeptides would undergo uncontrolled coupling at multiple nucleophilic sites . These functional divergences mandate precise compound selection rather than casual analog substitution.

Z-Ala-gln-OH Performance Comparison


Papain-Catalyzed Synthesis Yield

In kinetically controlled enzymatic peptide synthesis using papain as a biocatalyst, Z-Ala-gln-OH is produced from Z-Ala-OMe and free Gln with a dipeptide yield of 35.5% under optimized conditions [1]. This yield is achieved under mild aqueous conditions (35°C, pH 9.5, acyl donor:nucleophile ratio 1:10) and represents a benchmark for comparative assessment of alternative protected dipeptide syntheses. The apparent Michaelis constant Km(app) of 1.71 mol/L and maximum reaction rate rmax(app) of 6.09 mmol/(L·min) provide kinetic parameters for process optimization and scale-up [1].

Enzymatic Peptide Synthesis Biocatalysis Process Development

Ammonia Reduction and mAb Yield in Bioreactors

In Chinese hamster ovary (CHO) cell bioreactors producing monoclonal antibodies, substitution of free glutamine with Z-Ala-gln-OH results in a >60% reduction in ammonia accumulation due to gradual enzymatic hydrolysis of the dipeptide rather than spontaneous chemical degradation . This reduced ammonia burden correlates with a 1.7-fold increase in monoclonal antibody yield compared to glutamine-based controls . The protected Z-group prevents premature hydrolysis in the bulk medium, enabling sustained, controlled glutamine release via cell-associated peptidases.

Cell Culture Biopharmaceutical Production CHO Cells

Degradation Kinetics of Ala-Gln Dipeptide

The degradation kinetics of five glutamine dipeptides (Gly-Gln, Ala-Gln, Val-Gln, Leu-Gln, Ile-Gln) were studied under aqueous conditions using stability-indicating HPLC [1]. The maximum stability of Ala-Gln was observed at approximately pH 6.0. The activation energy for degradation at pH 6.0 was 27.1 kcal/mol, with predicted shelf-life (90% remaining) of 5.3 years at 25°C and 7.1 months at 40°C [1]. Degradation rate constants decreased in the order: Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln, indicating that Ala-Gln exhibits intermediate stability among Gln dipeptides [1].

Formulation Stability Parenteral Nutrition Degradation Kinetics

Penicillin Acylase Z-Deprotection Specificity

Penicillin acylases from Alcaligenes faecalis and Escherichia coli are capable of removing the N-benzyloxycarbonyl (Z) protecting group from amino acid derivatives under mild, aqueous conditions without toxic reagents [1]. This enzymatic deprotection pathway is specific to the Z group; alternative protecting groups such as Fmoc or Boc require different cleavage conditions (basic or acidic, respectively) that may be incompatible with sensitive peptide substrates or downstream biological applications . The Z group in Z-Ala-gln-OH thus provides orthogonal deprotection compatibility for multi-step peptide synthesis workflows.

Enzymatic Deprotection Green Chemistry Peptide Synthesis

Transglutaminase Acyl Donor Activity

Z-Ala-gln-OH acts as a specific acyl donor substrate for microbial transglutaminase (mTG), facilitating the formation of isopeptide bonds between glutamine and lysine residues [1]. The benzyloxycarbonyl protecting group is essential for substrate recognition by the enzyme active site; unprotected Ala-Gln or free Gln exhibit substantially reduced or no acyl donor activity due to the absence of the hydrophobic Z moiety that occupies the enzyme's S1 subsite . This substrate specificity has been exploited in protein cross-linking studies and the development of site-specific bioconjugation methodologies.

Protein Engineering Enzymatic Crosslinking Bioconjugation

High-Purity Grade Availability

Commercially available Z-Ala-gln-OH is offered in multiple purity grades, with high-purity material specified at ≥99% by HPLC from reputable vendors , while standard research-grade material is typically specified at ≥95% purity . The higher purity grade minimizes batch-to-batch variability in sensitive applications such as enzymatic assays, cell culture supplementation, and peptide synthesis where trace impurities could affect reaction outcomes or biological responses. The compound is supplied as a white to off-white crystalline powder with a melting point of 177-181°C and optical rotation [α]D20 of -19.2° (c=1, MeOH) .

Quality Control Analytical Chemistry Procurement Specification

Z-Ala-gln-OH Application Scenarios


Enzymatic Dipeptide Precursor Synthesis

Z-Ala-gln-OH is the direct product of kinetically controlled papain-catalyzed synthesis from Z-Ala-OMe and Gln, achieving 35.5% yield under optimized conditions [1]. This method provides a scalable, enzymatic alternative to traditional chemical coupling for preparing Z-protected Ala-Gln as a precursor to the nutritionally valuable dipeptide L-alanyl-L-glutamine (Ala-Gln). The mild aqueous conditions (35°C, pH 9.5) avoid racemization and toxic byproduct formation, making this approach suitable for GMP production of pharmaceutical-grade intermediates [1].

High-Performance Cell Culture Media

In CHO cell bioreactors for monoclonal antibody manufacturing, Z-Ala-gln-OH reduces ammonia accumulation by >60% and increases mAb yield by 1.7-fold relative to free glutamine controls . The Z-protected dipeptide resists spontaneous degradation in the bulk medium, releasing glutamine gradually via cell-associated peptidases. This sustained-release profile is particularly advantageous for ammonia-sensitive cell lines (e.g., hybridomas, certain CHO clones) where ammonia toxicity limits achievable cell densities and product titers .

Orthogonal Protecting Group Strategy

The benzyloxycarbonyl (Z) group in Z-Ala-gln-OH can be selectively removed by penicillin acylase under mild aqueous conditions, while remaining stable to the acidic conditions used for Boc deprotection or the basic conditions for Fmoc cleavage [2]. This orthogonal compatibility enables sequential deprotection strategies in complex peptide synthesis workflows. Z-Ala-gln-OH thus serves as a strategic building block when acid- or base-labile functionalities elsewhere in the molecule preclude the use of standard Fmoc or Boc chemistry .

Transglutaminase Substrate for Crosslinking

Z-Ala-gln-OH functions as a specific acyl donor substrate for microbial transglutaminase (mTG), whereas unprotected Ala-Gln or free Gln show negligible activity [3]. This specificity enables researchers to study mTG-catalyzed isopeptide bond formation in controlled model systems, develop site-specific protein modification methodologies, or screen for transglutaminase inhibitors. The Z group provides both enzyme recognition and a UV-detectable chromophore (via the benzyl moiety) for HPLC monitoring of reaction progress .

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